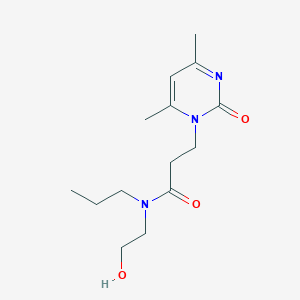
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-hydroxyethyl)-N-propylpropanamide
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves chemoselective reactions, with specific attention to maintaining the integrity of its multifaceted structure. For instance, chemoselective reactions of related compounds have been successfully employed to obtain chiral hexahydro-4-pyrimidinones and oxazolidines, as demonstrated by Hajji et al. (2002). These processes are carefully designed to navigate the reactivity of the compound’s nucleophilic centers against dihaloalkanes and aldehydes, supported by experimental results and theoretical calculations (Hajji et al., 2002).
Molecular Structure Analysis
The structural analysis of such compounds reveals a complex architecture, where the molecular electronic structure can vary significantly. Cheng et al. (2011) have explored supramolecular structures constructed by related compounds, highlighting the influence of hydrogen bonding on the patterns of base pairing and molecular packing. These findings are essential for understanding the compound's molecular framework and its interaction potential (Cheng et al., 2011).
Chemical Reactions and Properties
The compound's reactivity and properties can be elucidated through its chemical reactions. Sachdeva et al. (2012) identified a novel thermal rearrangement involving pyrimidine ring opening in a related compound, shedding light on its reactivity and the potential for creating novel structures through unexpected rearrangements (Sachdeva et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are pivotal for their application in various fields. The characterization techniques often involve X-ray diffraction analysis, NMR, and IR spectroscopy, providing detailed insights into the compound's structure and physical state.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for understanding the compound’s behavior in chemical reactions. Studies on related compounds have explored their antimicrobial activity, showcasing the potential biological applications and chemical reactivity of these molecules (Mallikarjunaswamy et al., 2016).
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-hydroxyethyl)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-6-16(8-9-18)13(19)5-7-17-12(3)10-11(2)15-14(17)20/h10,18H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZTYIJFPAUNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CCN1C(=CC(=NC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4533397.png)
![3-cyclopentyl-5-[(3-methyl-2-thienyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4533404.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B4533420.png)
![2-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B4533427.png)
![N-(3-methoxypropyl)-6-[2-(2-pyridinyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4533428.png)
![N-[2-(1H-pyrazol-4-yl)ethyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4533440.png)

![1-(3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B4533454.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B4533467.png)
![3-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B4533472.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B4533474.png)
![N-(4-fluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4533482.png)
![3-(1,3-benzodioxol-5-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpropanamide](/img/structure/B4533483.png)
![N-(2-fluoro-5-methylphenyl)-N'-[2-(pyridin-3-ylamino)ethyl]succinamide](/img/structure/B4533489.png)